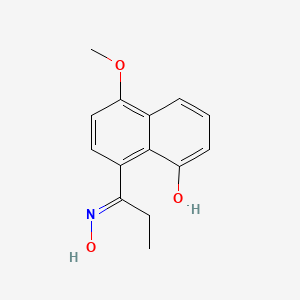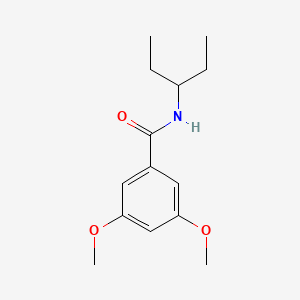
N,N'-bis(5-methyl-3-isoxazolyl)terephthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(5-methyl-3-isoxazolyl)terephthalamide, also known as BIT, is a biocide that has been widely used as a preservative in various industrial and consumer products. BIT is a white crystalline powder that is soluble in water and organic solvents. Its chemical formula is C17H16N4O4, and its molecular weight is 344.33 g/mol. BIT has been shown to have excellent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and algae.
Mécanisme D'action
The mechanism of action of N,N'-bis(5-methyl-3-isoxazolyl)terephthalamide involves the disruption of microbial cell membranes, leading to cell death. This compound is believed to interact with the phospholipid bilayer of the cell membrane, causing leakage of intracellular components and ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity to humans and animals, making it a safe and effective biocide for use in various products. However, some studies have shown that this compound can cause skin irritation and sensitization in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-bis(5-methyl-3-isoxazolyl)terephthalamide has several advantages for use in laboratory experiments, including its broad-spectrum antimicrobial activity, low toxicity, and stability. However, this compound is not effective against all microorganisms, and some microorganisms may develop resistance to this compound over time.
Orientations Futures
There are several areas of future research for N,N'-bis(5-methyl-3-isoxazolyl)terephthalamide, including the development of new formulations and applications, the investigation of its mechanism of action, and the study of its environmental impact. Additionally, there is a need for further research on the potential health effects of this compound, particularly on skin irritation and sensitization. Overall, this compound has great potential as a biocide in various applications, and further research is needed to fully understand its properties and potential uses.
Méthodes De Synthèse
The synthesis of N,N'-bis(5-methyl-3-isoxazolyl)terephthalamide can be achieved through a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form 5-methylisoxazole-3-carbonyl chloride. The second step involves the reaction of 5-methylisoxazole-3-carbonyl chloride with terephthalic acid to form this compound.
Applications De Recherche Scientifique
N,N'-bis(5-methyl-3-isoxazolyl)terephthalamide has been extensively studied for its antimicrobial properties and has been used as a preservative in various products, including cosmetics, personal care products, and industrial products. This compound has also been used in the preservation of wood, paper, and textiles. This compound has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and algae, making it a versatile biocide.
Propriétés
IUPAC Name |
1-N,4-N-bis(5-methyl-1,2-oxazol-3-yl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c1-9-7-13(19-23-9)17-15(21)11-3-5-12(6-4-11)16(22)18-14-8-10(2)24-20-14/h3-8H,1-2H3,(H,17,19,21)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFQKBJJHKMJCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5722017.png)
![N~1~-[2,4-bis(4-methyl-1-piperidinyl)-5-nitrobenzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5722024.png)


![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5722050.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5722051.png)


![N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5722070.png)

![N-[2-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5722082.png)
![N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide](/img/structure/B5722091.png)

![N'-[1-(3-aminophenyl)ethylidene]acetohydrazide](/img/structure/B5722106.png)